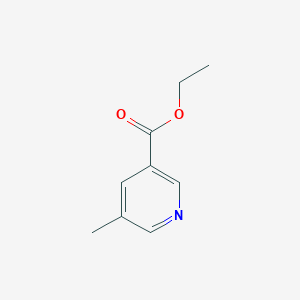

Ethyl 5-methylnicotinate

Overview

Description

Ethyl 5-methylnicotinate is a clear, colorless liquid with bactericidal activity. It is used as a solvent, preservative in pharmaceutical preparations, and is also a component of alcoholic beverages.

Synthesis Analysis

- Ethyl 5-methylnicotinate can be synthesized through esterification. When an alcohol and a carboxylic acid react in the presence of an acid catalyst (such as concentrated sulfuric acid), esterification occurs.

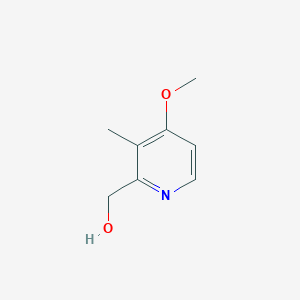

Molecular Structure Analysis

- The molecular formula is C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub>.

- The structure consists of a pyridine ring with a methyl group at position 5 and an ethyl ester group attached to the carboxylic acid.

Chemical Reactions Analysis

- Ethyl 5-methylnicotinate can undergo esterification, where it reacts with alcohols to yield esters and water.

Physical And Chemical Properties Analysis

- Purity : 96%

- Storage Temperature : Room temperature

Scientific Research Applications

Specific Scientific Field

This falls under the field of Public Health and Toxicology .

Application Summary

Ethyl 5-methylnicotinate is one of the many flavoring chemicals used in e-cigarettes . The health effects of these chemicals, especially on the respiratory system, are not well understood .

Methods of Application

In a study, human bronchial epithelial cells (BEAS-2B) and both naïve and activated macrophages (THP-1) were treated with varying concentrations of flavoring chemicals, including Ethyl 5-methylnicotinate .

Results or Outcomes

The study found that high amounts of reactive oxygen species (ROS) were produced by certain flavoring chemicals from both cell lines . The study provides insight into lung cell cytotoxicity and inflammatory cytokine release in response to flavorings commonly used in e-cigarettes .

Use in Pharmaceutical Formulations

Specific Scientific Field

This falls under the field of Pharmaceutical Sciences .

Application Summary

Ethyl 5-methylnicotinate can be used in pharmaceutical formulations .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcomes of using Ethyl 5-methylnicotinate in pharmaceutical formulations were not detailed in the source .

Use in Cosmetics and Personal Care Products

Specific Scientific Field

This falls under the field of Cosmetology .

Application Summary

Menthyl nicotinate, a derivative of nicotinic acid (niacin, vitamin B3) and menthol, is used in cosmetics and personal care products . It is rapidly absorbed through the stratum corneum and slowly hydrolyzed by skin esterase into niacin and menthol .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

Menthyl nicotinate’s antioxidant, detox, antipollution and protective efficacy against different kinds of damaging agents (UV radiation, oxidizing agents, urban particulates and cigarette smoke) has been evaluated . Results indicate that menthyl nicotinate significantly enhances skin barrier function .

Use in Over-the-Counter Topical Preparations

Specific Scientific Field

This falls under the field of Pharmaceutical Sciences .

Application Summary

Methyl nicotinate, a methyl ester of Niacin, is used as an active ingredient as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain .

Methods of Application

The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .

Results or Outcomes

Following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induced vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Use in Personal Lubricants and Intimate Hygiene Compositions

Specific Scientific Field

This falls under the field of Cosmetology .

Application Summary

Menthyl nicotinate, a derivative of nicotinic acid (niacin, vitamin B3) and menthol, is used in personal lubricants and intimate hygiene compositions . It is rapidly absorbed through the stratum corneum and slowly hydrolyzed by skin esterase into niacin and menthol .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

In vitro testing has evidenced menthyl nicotinate’s fast skin absorption kinetics and slow percutaneous delivery of niacin . Its antioxidant, detox, antipollution and protective efficacy against different kinds of damaging agents (UV radiation, oxidizing agents, urban particulates and cigarette smoke) has also been evaluated .

Use in Veterinary Medicine

Specific Scientific Field

This falls under the field of Veterinary Medicine .

Application Summary

For veterinary purposes, methyl nicotinate is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

Methods of Application

The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .

Results or Outcomes

Following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induced vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Safety And Hazards

- Highly flammable liquid

- Causes serious eye irritation

- May cause drowsiness or dizziness

Future Directions

- Investigating the mechanisms by which Ethyl 5-methylnicotinate interacts with biological systems may lead to broader applications in preventive cardiovascular medicine.

I hope this analysis provides a comprehensive overview of Ethyl 5-methylnicotinate! If you have any further questions, feel free to ask.

properties

IUPAC Name |

ethyl 5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGKEUKISVVXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463648 | |

| Record name | Ethyl 5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methylnicotinate | |

CAS RN |

20826-02-2 | |

| Record name | 3-Pyridinecarboxylic acid, 5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20826-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

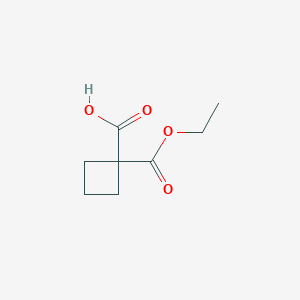

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B1588826.png)